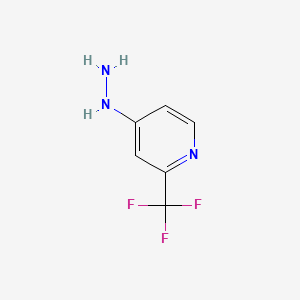

4-Hydrazinyl-2-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydrazinyl-2-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a hydrazinyl group and a trifluoromethyl group attached to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-chloro-4-(trifluoromethyl)pyridine with hydrazine hydrate under reflux conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazinyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydrazinyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Azo or azoxy derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

4-Hydrazinyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 4-Hydrazinyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .

Comparación Con Compuestos Similares

- 2-Hydrazinyl-4-(trifluoromethyl)pyridine

- 4-(Trifluoromethyl)pyridine

- 2-Fluoro-4-(trifluoromethyl)pyridine

Comparison: 4-Hydrazinyl-2-(trifluoromethyl)pyridine is unique due to the presence of both hydrazinyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .

Actividad Biológica

4-Hydrazinyl-2-(trifluoromethyl)pyridine is a compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a hydrazinyl group attached to a pyridine ring that also contains a trifluoromethyl substituent. The unique combination of these groups imparts distinct chemical properties that facilitate its interactions with biological molecules. The molecular weight of this compound is approximately 177.13 g/mol, and its structure is pivotal in determining its biological activity.

Protein Interactions

The compound has been shown to form covalent bonds with nucleophilic sites on proteins, leading to structural modifications that can inhibit enzyme activities. This mechanism is particularly relevant for enzymes involved in various metabolic pathways, where the binding can block active sites, preventing substrate access and catalysis.

Influence on Nucleic Acids

This compound also interacts with nucleic acids, potentially influencing gene expression and cellular processes. This interaction can alter transcriptional activity, thereby affecting protein synthesis and cellular function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For example, it has shown effectiveness against Leishmania aethiopica and Plasmodium berghei, inhibiting their growth and proliferation. Such activity suggests potential applications in treating infections caused by these organisms.

Anticancer Potential

The compound's ability to induce apoptosis in cancer cells has been documented. It activates specific signaling pathways leading to programmed cell death, which could be leveraged in cancer therapy . In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

-

Inhibition of Enzymatic Activity :

- A study highlighted the compound's role in inhibiting proteases by forming covalent bonds with their catalytic residues. This inhibition was quantified through enzyme assays, demonstrating significant reductions in enzymatic activity when treated with varying concentrations of this compound.

- Gene Regulation :

Comparative Analysis of Biological Activity

| Compound | Target Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Leishmania aethiopica | Not specified | Inhibition of growth |

| This compound | Plasmodium berghei | Not specified | Inhibition of growth |

| Other pyridine derivatives | Various cancer cell lines | 7.01 - 14.31 | Induction of apoptosis |

Propiedades

IUPAC Name |

[2-(trifluoromethyl)pyridin-4-yl]hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)5-3-4(12-10)1-2-11-5/h1-3H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGUIGHUMMJNKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1NN)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40737247 |

Source

|

| Record name | 4-Hydrazinyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228535-68-9 |

Source

|

| Record name | 4-Hydrazinyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.